(R)-2-Amino-3-(benzyloxy)propan-1-ol
Overview
Description
®-2-Amino-3-(benzyloxy)propan-1-ol is a chiral amino alcohol that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features an amino group, a benzyloxy group, and a hydroxyl group attached to a three-carbon chain, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(benzyloxy)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a chiral epoxide or a protected amino alcohol.
Nucleophilic Substitution: The benzyloxy group is introduced via nucleophilic substitution, where a benzyl alcohol derivative reacts with the starting material under basic conditions.
Deprotection: If a protected amino alcohol is used, deprotection is carried out to yield the free amino group.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(benzyloxy)propan-1-ol may involve:
Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve high enantioselectivity during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(benzyloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong bases like NaH (Sodium hydride) or nucleophiles like Grignard reagents.
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
®-2-Amino-3-(benzyloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which ®-2-Amino-3-(benzyloxy)propan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors due to its amino and hydroxyl groups.
Pathways Involved: It may participate in metabolic pathways where it acts as a substrate or inhibitor, influencing biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(benzyloxy)propan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Amino-3-(benzyloxy)propan-1-ol: The racemic mixture containing both ® and (S) enantiomers.
3-(Benzyloxy)propan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
®-2-Amino-3-(benzyloxy)propan-1-ol is unique due to its chiral nature and the presence of both amino and benzyloxy groups, which provide multiple sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOMDNENVWMPL-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974135 | |
Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58577-87-0 | |
Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-2-Amino-3-benzyloxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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